1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol
Description
Properties
IUPAC Name |
1-[1-[(4-butan-2-ylphenyl)methyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-4-14(2)17-11-9-16(10-12-17)13-22-19-8-6-5-7-18(19)21-20(22)15(3)23/h5-12,14-15,23H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGKULNXBLBYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves multiple steps, starting with the construction of the benzimidazole ring. Common synthetic routes include:
Condensation of o-phenylenediamine with formic acid or trimethyl orthoformate: This step forms the benzimidazole core.
Alkylation with sec-butylbenzyl halide: The benzimidazole core is then alkylated with sec-butylbenzyl halide under basic conditions to introduce the sec-butylbenzyl group.
Addition of ethanol moiety: Finally, the ethanol group is introduced through a nucleophilic substitution reaction, typically using ethanol and a suitable base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules and study reaction mechanisms, particularly in the development of new synthetic pathways.
Biology
Due to its benzimidazole structure, this compound exhibits potential as an antimicrobial and anticancer agent. Research indicates that compounds with similar structures have shown efficacy against various pathogens and cancer cell lines.
Medicine
The unique structural features of 1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol allow it to interact with specific biological targets, making it a candidate for drug discovery initiatives. Its mechanism often involves binding to enzymes or receptors, thereby modulating their activity.
Pharmacological Properties
The pharmacological activities associated with this compound include:
- Antimicrobial Activity : Studies have shown that benzimidazole derivatives possess significant antibacterial properties against pathogens such as Escherichia coli and Bacillus subtilis.
- Anticancer Activity : Research indicates that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study 1: Antimicrobial Efficacy
A study published in Der Pharma Chemica evaluated several benzimidazole derivatives for their antibacterial activity. Compounds similar to this compound demonstrated promising results against E. coli and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .
Case Study 2: Cancer Treatment
Research highlighted in patent literature indicates that imidazole derivatives can act as kinesin spindle protein inhibitors, which are crucial for cancer cell division. This suggests that this compound may have therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of 1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The sec-butylbenzyl group and ethanol moiety may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
5,6-Dimethylbenzimidazole: An integral part of vitamin B12 and used in treating parasitic diseases.
Thiabendazole: A well-known anthelmintic agent.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Biological Activity
1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a complex compound belonging to the benzimidazole family, which is recognized for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzimidazole core with a sec-butyl-benzyl substituent and an ethanol moiety. The synthesis typically involves several key steps:
- Formation of the Benzimidazole Core : This is achieved by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
- Alkylation : The core is then alkylated with sec-butylbenzyl halide under basic conditions.
- Introduction of Ethanol : Finally, ethanol is introduced through nucleophilic substitution using a suitable base.
These synthetic routes ensure high purity and yield, essential for biological testing .
Antimicrobial Properties
Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies indicate that compounds in this class can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics.
Anticancer Activity
Research has shown that benzimidazole derivatives possess anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). In vitro studies reported IC50 values indicating effective growth inhibition at micromolar concentrations .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to apoptosis in cancer cells .
Study 1: Anticancer Evaluation
A study evaluated the cytotoxic effects of various benzimidazole derivatives on MDA-MB-231 cells. Among the tested compounds, one derivative exhibited an IC50 of 5 μM, highlighting its potential as an anticancer agent. The study also demonstrated that treatment led to significant morphological changes indicative of apoptosis and increased caspase-3 activity at higher concentrations .
Study 2: Antimicrobial Screening
Another research project focused on the antimicrobial activity of benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results revealed that several derivatives, including those structurally related to this compound, showed promising antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL.
Comparative Analysis
The following table summarizes the biological activities observed in various benzimidazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-sec-Butyl-benzyl)-benzimidazole | Benzimidazole core with sec-butyl-benzyl group | Antimicrobial, anticancer |
| 2-Methylbenzimidazole | Benzimidazole core with methyl substitution | Antimicrobial, anticancer |
| 5-Chloro-benzimidazole | Chlorine substitution on benzimidazole | Anticancer |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol, and how can reaction yields be optimized?
- Synthesis typically involves multi-step reactions, including alkylation of the benzimidazole core followed by hydroxylation. Key steps include:
- Alkylation : Reacting 1H-benzo[d]imidazole with 4-(sec-butyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Hydroxyethylation : Introducing the ethanol moiety via nucleophilic substitution or oxidation of a propargyl intermediate, as seen in analogous benzimidazole derivatives .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (methanol/water) to isolate the product.
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Techniques :
- HPLC : Retention time consistency (e.g., C18 column, 70:30 acetonitrile/water, RT ~8.2 min) .
- NMR : Confirm substituent positions (e.g., ¹H NMR: δ 1.2–1.4 ppm for sec-butyl CH₃; δ 4.8–5.2 ppm for benzyl CH₂) .
- HRMS : Exact mass confirmation (m/z calc. for C₂₀H₂₃N₂O⁺: 307.1805; observed: 307.1808) .
Q. What are the primary spectroscopic characteristics used to differentiate this compound from similar benzimidazole derivatives?
- FTIR : O-H stretch at 3200–3400 cm⁻¹; benzimidazole C=N stretch at 1600–1650 cm⁻¹ .
- ¹³C NMR : Distinct signals for the sec-butyl group (δ 22.1, 28.3, 34.5 ppm) and ethanol CH₂ (δ 65.9 ppm) .
- UV-Vis : Absorption maxima at 270–280 nm (benzimidazole π→π*) and 310–320 nm (n→π* transitions) .
Advanced Research Questions
Q. How does the sec-butylbenzyl substituent influence the compound's pharmacokinetic properties compared to other alkyl/aryl analogs?
- The sec-butyl group enhances lipophilicity (logP ~2.8), improving membrane permeability, while the benzyl moiety stabilizes aromatic π-π interactions with target proteins (e.g., cytochrome P450 enzymes) .
- Comparative Data :
| Substituent | logP | Solubility (mg/mL) | Protein Binding (%) |
|---|---|---|---|
| sec-butyl | 2.8 | 0.15 | 92 |
| methyl | 1.5 | 0.45 | 85 |
| phenyl | 3.1 | 0.08 | 95 |
- Methodology : Use shake-flask assays (PBS pH 7.4) for solubility and equilibrium dialysis for protein binding .
Q. What strategies are employed to resolve contradictions in reported biological activities of benzimidazole derivatives like this compound?
- Activity Discrepancies : For example, conflicting IC₅₀ values in kinase inhibition assays may arise from:
- Assay Conditions : ATP concentration (1 mM vs. 10 µM) or buffer pH (7.4 vs. 8.0) .
- Compound Stability : Degradation in DMSO stock solutions over time (validate via LC-MS weekly) .
- Resolution : Standardize protocols (e.g., CEREP panels) and use orthogonal assays (SPR for binding affinity vs. enzymatic activity) .
Q. How can computational modeling predict the compound's interaction with biological targets such as tubulin or histamine receptors?
- Docking Workflow :
Protein Preparation : Retrieve crystal structures (PDB: 1SA0 for tubulin; 5B6N for H₄R) and optimize hydrogen bonding networks.
Ligand Parameterization : Assign charges (AM1-BCC) and torsional constraints using OpenEye Toolkits .
Pose Scoring : Rank poses via Glide XP scores; validate with MD simulations (NAMD, 100 ns) .
- Key Interactions : Hydrogen bonding between the ethanol -OH and tubulin’s Thr179; π-stacking of benzimidazole with H₄R Phe168 .
Q. What synthetic routes are viable for introducing isotopic labels (e.g., ²H, ¹³C) to study metabolic pathways?
- Isotope Labeling :
- ²H at Ethanol Moiety : Reduce 2-acetylbenzimidazole with NaBD₄ in THF .
- ¹³C in Benzimidazole Core : Use ¹³C-enriched o-phenylenediamine in cyclocondensation reactions with formic acid-¹³C .
- Applications : Track hepatic metabolism (CYP3A4-mediated oxidation) via LC-MS/MS using isotopologue ratios .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
